molecular formula C7H19N3O B11743152 1-[Bis(2-aminoethyl)amino]propan-2-ol CAS No. 68072-34-4

1-[Bis(2-aminoethyl)amino]propan-2-ol

Cat. No.: B11743152
CAS No.: 68072-34-4
M. Wt: 161.25 g/mol
InChI Key: UAIYUVZUVMZSCH-UHFFFAOYSA-N
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Description

1-[Bis(2-aminoethyl)amino]propan-2-ol is an organic compound that belongs to the class of alkanolamines. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in the synthesis of complex organic molecules and has significant applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Bis(2-aminoethyl)amino]propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with bis(2-aminoethyl)amine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(2-aminoethyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-[Bis(2-aminoethyl)amino]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Bis(2-aminoethyl)amino]propan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other interactions, influencing the behavior of biological molecules and pathways.

Comparison with Similar Compounds

1-[Bis(2-aminoethyl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1-[Bis(2-aminoethyl)amino]ethanol: Similar structure but with one less carbon atom in the backbone.

    1-[Bis(2-aminoethyl)amino]butan-2-ol: Similar structure but with one additional carbon atom in the backbone.

    1-[Bis(2-aminoethyl)amino]propan-1-ol: Similar structure but with the alcohol group on the first carbon atom.

Uniqueness: The unique combination of amine and alcohol functional groups in this compound provides it with distinct reactivity and versatility in various chemical reactions and applications. Its specific structure allows for unique interactions with biological molecules, making it valuable in scientific research and industrial applications.

Properties

CAS No.

68072-34-4

Molecular Formula

C7H19N3O

Molecular Weight

161.25 g/mol

IUPAC Name

1-[bis(2-aminoethyl)amino]propan-2-ol

InChI

InChI=1S/C7H19N3O/c1-7(11)6-10(4-2-8)5-3-9/h7,11H,2-6,8-9H2,1H3

InChI Key

UAIYUVZUVMZSCH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCN)CCN)O

Origin of Product

United States

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